molecular formula C14H13NO2 B1403254 Methyl 4-amino-2-biphenylcarboxylate CAS No. 1374868-72-0

Methyl 4-amino-2-biphenylcarboxylate

Cat. No.: B1403254
CAS No.: 1374868-72-0
M. Wt: 227.26 g/mol
InChI Key: ZTTGBNZKWPTJEE-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-biphenylcarboxylate is an organic compound with the molecular formula C14H13NO2 It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-biphenylcarboxylate typically involves the reaction of 4-amino-2-biphenylcarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

4-amino-2-biphenylcarboxylic acid+methanolcatalystMethyl 4-amino-2-biphenylcarboxylate+water\text{4-amino-2-biphenylcarboxylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 4-amino-2-biphenylcarboxylic acid+methanolcatalyst​Methyl 4-amino-2-biphenylcarboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, leading to higher purity and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-biphenylcarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Methyl 4-amino-2-biphenylmethanol.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Methyl 4-amino-2-biphenylcarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-biphenylcarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-4-biphenylcarboxylate
  • Methyl 4-amino-3-biphenylcarboxylate
  • Methyl 4-amino-5-biphenylcarboxylate

Uniqueness

Methyl 4-amino-2-biphenylcarboxylate is unique due to its specific substitution pattern on the biphenyl scaffold. This unique structure can lead to distinct chemical reactivity and biological activity compared to its isomers and other biphenyl derivatives.

Biological Activity

Methyl 4-amino-2-biphenylcarboxylate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Contributes to hydrogen bonding and potential interactions with biological targets.
  • Carboxylate Ester Group : Involved in various biochemical reactions and can influence the compound's solubility and reactivity.
  • Biphenyl Backbone : Provides stability and hydrophobic characteristics that may affect membrane permeability.

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The mechanism includes:

  • Binding to Enzymes : The amino group can form hydrogen bonds, enhancing binding affinity to target enzymes.
  • Modulation of Protein Activity : The compound may inhibit or activate certain proteins involved in cellular processes, such as cell proliferation and apoptosis .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown:

  • Inhibition of c-Myc : This compound has been identified as an inhibitor of c-Myc, a transcription factor implicated in various cancers. Inhibition of c-Myc can lead to reduced tumorigenesis without severely affecting normal cells .
  • Cell Viability Assays : In vitro studies demonstrate that this compound reduces cell viability in cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects:

  • Broad-Spectrum Activity : It has shown activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Mechanism of Action : The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant decrease in cell proliferation at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM after 72 hours of treatment.
  • Antimicrobial Testing :
    • In a separate study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating promising antimicrobial activity.

Research Applications

This compound serves various roles in scientific research:

  • Chemical Synthesis : Used as a building block for synthesizing more complex organic molecules.
  • Biochemical Probes : Investigated for potential use as probes to study enzyme interactions and pathways involved in disease mechanisms .
  • Drug Development : Explored for therapeutic applications due to its anticancer and antimicrobial properties.

Properties

IUPAC Name

methyl 5-amino-2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-14(16)13-9-11(15)7-8-12(13)10-5-3-2-4-6-10/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTGBNZKWPTJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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